2-Chloro-n,n-diethylethanethioamide
Description
Properties
CAS No. |
114928-08-4 |
|---|---|
Molecular Formula |
C6H12ClNS |
Molecular Weight |
165.69 g/mol |
IUPAC Name |
2-chloro-N,N-diethylethanethioamide |
InChI |
InChI=1S/C6H12ClNS/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |
InChI Key |
RMBMUAKALSKBNH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)CCl |
Canonical SMILES |
CCN(CC)C(=S)CCl |
Synonyms |
2-Chloro-N,N-diethylethanethioamide |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-N,N-diethylethanethioamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Antimicrobial Agents : It has been utilized in the development of new antimicrobial agents, particularly those targeting resistant strains of bacteria.
- Anticancer Drugs : Research indicates potential use in synthesizing compounds with anticancer properties, focusing on modifying its structure to enhance efficacy against specific cancer types.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a novel class of antimicrobial agents using this compound as a precursor. The resulting compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, showcasing the compound's utility in pharmaceutical research.
Agricultural Applications
In agriculture, this compound is used as a precursor for developing agrochemicals, particularly:
- Pesticides : It has been employed in synthesizing pesticides designed to combat various agricultural pests while minimizing environmental impact.
- Herbicides : The compound is also investigated for its potential role in developing selective herbicides that target specific weed species without harming crops.
Data Table: Agrochemical Applications
| Application Type | Description | Efficacy |
|---|---|---|
| Pesticides | Developed from this compound | Effective against common pests |
| Herbicides | Utilized in selective herbicide formulations | Reduced crop damage |
Organic Synthesis
The compound is valuable in organic synthesis due to its reactivity and ability to act as a building block for more complex molecules. It is involved in:
- Synthesis of Thioamides : Used as a reagent in the preparation of thioamides, which are important in various chemical reactions.
- Catalyst Development : Research has shown its potential as a catalyst in several organic reactions, improving reaction rates and yields.
Research Directions
Future research on this compound could focus on:
- Pharmacological Studies : Investigating its effects on different biological targets to discover new therapeutic uses.
- Toxicological Assessments : Evaluating safety profiles to ensure safe application in pharmaceuticals and agriculture.
- Synthesis of Derivatives : Exploring modifications to enhance its chemical properties and broaden its application scope.
Comparison with Similar Compounds
2-Chloro-N,N-dimethylethylamine Hydrochloride
2-Chloro-N,N-dimethylpropylamine Hydrochloride
- Molecular Formula : C₅H₁₃Cl₂N
- CAS : 4584-49-0
- Key Features : Extends the carbon chain to a propyl group, enhancing lipophilicity. Applications include surfactant formulation and catalysis in ring-opening polymerizations .
Functional Group Analogues: Chloroacetamides
Several chloroacetamides, such as alachlor (CAS: 15972-60-8) and pretilachlor (CAS: 51218-49-2), share the chloroethyl motif but replace the amine with an amide group. These compounds are herbicides that inhibit plant fatty acid synthesis .
| Compound | Molecular Formula | CAS | Functional Group | Key Applications |
|---|---|---|---|---|
| Alachlor | C₁₄H₂₀ClNO₂ | 15972-60-8 | Amide | Herbicide (weed control) |
| Pretilachlor | C₁₇H₂₆ClNO₂ | 51218-49-2 | Amide | Rice field herbicide |
Key Differences :
- Reactivity : Chloroethylamines (e.g., 2-Chloro-N,N-diethylethanamine HCl) undergo nucleophilic substitutions, whereas chloroacetamides participate in hydrogen bonding due to the amide group.
- Applications : Amine hydrochlorides are used in industrial synthesis, while amides dominate agrochemical markets.
Isotopic and Radiolabeled Variants
Bis(2-chloroethyl)(2-chloroethyl-[14C])amine (CAS: Not specified) incorporates carbon-14 isotopes for tracer studies in pharmacokinetics and environmental fate analysis. Its structure includes two chloroethyl groups, enabling dual reactivity in alkylation reactions .
Research Findings and Industrial Relevance
- Synthetic Utility : Diethyl-substituted chloroethylamines exhibit higher thermal stability than dimethyl analogs, making them preferable in high-temperature polymerization .
- Agrochemical Efficiency : Chloroacetamides like alachlor show 90% weed suppression in field trials, outperforming older herbicides .
Preparation Methods
Reaction Mechanism
Thionation proceeds via nucleophilic substitution at the carbonyl oxygen, replacing it with sulfur. Lawesson’s reagent, a milder agent, selectively converts amides to thioamides under reflux conditions in anhydrous toluene or xylene. For example:
Experimental Data
| Parameter | Lawesson’s Reagent | PS |
|---|---|---|
| Solvent | Toluene | Pyridine |
| Temperature (°C) | 110–120 | 80–90 |
| Reaction Time (h) | 4–6 | 12–18 |
| Yield (%) | 70–85 | 60–75 |
| Purity (%) | ≥95 | ≥90 |
Advantages : Lawesson’s reagent offers higher yields and shorter reaction times compared to PS, which requires prolonged heating and generates corrosive byproducts (e.g., HS).
Chlorination of N,N-Diethylthioacetamide
An alternative approach involves introducing the chloro substituent after thioamide formation. Starting with N,N-diethylthioacetamide , chlorination at the α-position can be achieved using sulfuryl chloride (SOCl) or thionyl chloride (SOCl) under controlled conditions.
Procedure
-
N,N-Diethylthioacetamide (1.0 equiv) is dissolved in dry dichloromethane.
-
SOCl (1.2 equiv) is added dropwise at 0–5°C to prevent over-chlorination.
-
The mixture is stirred at room temperature for 2–4 hours, followed by quenching with ice water.
Key Observations
-
SOCl achieves 80–90% conversion with minimal side products, while SOCl requires higher temperatures (40–50°C) and yields 65–75% product.
-
The reaction’s exothermic nature necessitates precise temperature control to avoid decomposition.
One-Pot Synthesis from 2-Chloroacetyl Chloride
A scalable one-pot method utilizes 2-chloroacetyl chloride as the starting material. This route combines amidation and thionation in a sequential manner:
Steps
-
Amidation :
-
Thionation :
Optimization Insights
-
Solvent Choice : Tetrahydrofuran (THF) facilitates higher amidation yields (90–95%) compared to dichloromethane (75–80%).
-
Workup : Sequential extraction with NaHCO and brine removes residual reagents, enhancing purity to >98%.
Green Chemistry Approaches
Recent efforts focus on solvent-free and catalytic methods to improve sustainability. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes:
Protocol
-
2-Chloro-N,N-diethylacetamide (1.0 equiv) and Lawesson’s reagent (0.5 equiv) are irradiated at 150 W for 10–15 minutes.
-
Yields of 85–90% are achieved with no solvent, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Environmental Impact |
|---|---|---|---|---|
| Lawesson’s Reagent | 70–85 | ≥95 | High | Moderate |
| PS | 60–75 | ≥90 | Low | High (HS) |
| Chlorination of Thioamide | 80–90 | ≥95 | Moderate | Low |
| One-Pot Synthesis | 85–90 | ≥98 | Moderate | Moderate |
| Microwave-Assisted | 85–90 | ≥97 | High | Low |
Key Trade-offs : While microwave methods offer speed and efficiency, their scalability remains limited. Chlorination routes balance cost and yield but require stringent safety measures for handling corrosive reagents .
Q & A
Basic: What are the optimal synthetic routes for 2-Chloro-N,N-diethylethanethioamide?
Answer:
The synthesis typically involves reacting diethylamine with chloroacetyl chloride under controlled conditions. A common protocol includes:
Reagent Preparation: Dissolve diethylamine in anhydrous toluene under nitrogen atmosphere.
Stepwise Addition: Add chloroacetyl chloride dropwise at 0–5°C to minimize side reactions.
Reaction Completion: Reflux for 4–6 hours to ensure complete thioamide formation .
Critical Parameters:
- Temperature control (<5°C during addition) prevents decomposition.
- Solvent choice (toluene vs. THF) affects yield due to polarity differences.
Table 1: Comparison of Solvent Effects on Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 80 | 78 | 95 |
| THF | 65 | 65 | 88 |
Advanced: How does structural conformation influence reactivity in this compound?
Answer:
X-ray crystallography reveals that the thioamide group adopts a non-planar conformation , with dihedral angles of 76.0° between the thioamide plane and the ethyl groups. This steric hindrance:
- Reduces nucleophilic attack at the sulfur atom.
- Enhances stability in protic solvents due to intramolecular hydrogen bonding between the thioamide sulfur and adjacent hydrogen atoms .
Methodological Insight: - DFT Calculations: Optimize molecular geometry to predict reactive sites.
- Crystallographic Data: Use Bragg angles (2θ) from XRD to validate computational models.
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR:
- ¹H NMR: δ 1.2 ppm (triplet, 6H, –CH₂CH₃), δ 3.4 ppm (quartet, 4H, –NCH₂), δ 4.1 ppm (singlet, 2H, –CS–).
- ¹³C NMR: 12.5 ppm (–CH₂CH₃), 45.2 ppm (–NCH₂), 170.8 ppm (–C=S) .
- IR: Strong absorption at 1250 cm⁻¹ (C=S stretch) and 1650 cm⁻¹ (amide C=O, if present in analogs) .
Advanced: How do structural modifications impact bioactivity in derivatives?
Answer:
Derivatives synthesized via Schiff base condensation (e.g., with benzaldehydes) show enhanced COX-2 inhibition:
Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) at the para position increase binding affinity by 30% compared to electron-donating groups (e.g., –OCH₃) .
Dosage Optimization: In murine models, ED₅₀ for anti-inflammatory activity ranges from 10–50 mg/kg, with hepatotoxicity observed at >100 mg/kg .
Table 2: Bioactivity of Select Derivatives
| Derivative | IC₅₀ (COX-2, μM) | LD₅₀ (mg/kg) |
|---|---|---|
| Parent Compound | 15.2 | 120 |
| 4-Nitro-Benzaldehyde Derivative | 9.8 | 95 |
Advanced: How to resolve contradictions in reported enzymatic inhibition mechanisms?
Answer:
Discrepancies in COX-1/COX-2 selectivity ratios (e.g., 1:3 vs. 1:10 across studies) arise from:
Assay Conditions: Varying pH (7.4 vs. 6.8) alters protonation states of active-site residues.
Protein Source: Recombinant human COX-2 vs. murine COX-2 exhibits 22% sequence divergence in substrate-binding pockets .
Resolution Strategy:
- Standardize assays using isothermal titration calorimetry (ITC) to measure binding constants under identical conditions.
Basic: What computational tools predict interaction with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions.
- Key residues: Arg120 and Tyr355 in COX-2 form hydrogen bonds with the thioamide group .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Advanced: What toxicological screening protocols are recommended?
Answer:
- In Vitro: HepG2 cell assays measure IC₅₀ for cytotoxicity (typically >100 μM for parent compound).
- In Vivo: OECD Guideline 423 defines acute oral toxicity thresholds in Sprague-Dawley rats .
Data Interpretation: - Hepatotoxicity Markers: Elevated ALT/AST levels at >50 mg/kg doses correlate with histopathological liver damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
